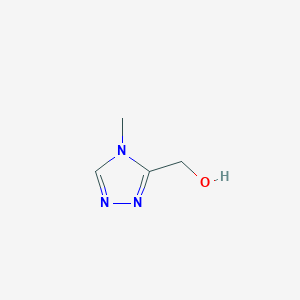
N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
“N-ethyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with a molecular formula of C8H9F3N2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for “N-ethyl-5-(trifluoromethyl)pyridin-2-amine” is 1S/C8H9F3N2/c1-2-12-7-4-3-6 (5-13-7)8 (9,10)11/h3-5H,2H2,1H3, (H,12,13) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms in the molecule.Wissenschaftliche Forschungsanwendungen
N-ethyl-5-(trifluoromethyl)pyridin-2-amine: A Comprehensive Analysis of Scientific Research Applications
Catalysis: Trifluoromethylpyridines, including compounds like N-ethyl-5-(trifluoromethyl)pyridin-2-amine, are known to have applications in catalysis. They can act as catalysts or ligands in various chemical reactions, facilitating the formation of new compounds with high efficiency and selectivity .
Drug Design: The structural features of N-ethyl-5-(trifluoromethyl)pyridin-2-amine make it a valuable scaffold in drug design. Its ability to form stable bonds and interactions with biological targets can lead to the development of new pharmaceuticals .
Molecular Recognition: This compound’s unique structure allows it to be used in molecular recognition processes. It can bind selectively to specific molecules, which is crucial in biological assays and sensor technology .
Natural Product Synthesis: In the synthesis of natural products, N-ethyl-5-(trifluoromethyl)pyridin-2-amine can be utilized as a building block due to its reactivity and stability, contributing to the synthesis of complex organic molecules .
Fungicidal Activity: Research has indicated that pyrimidinamines, which share a similar core structure with N-ethyl-5-(trifluoromethyl)pyridin-2-amine, exhibit fungicidal properties. This suggests potential agricultural applications in protecting crops from fungal diseases .
Pharmaceutical Intermediates: Compounds with the trifluoromethyl group are often used as intermediates in pharmaceutical manufacturing. They can undergo various chemical reactions to produce active pharmaceutical ingredients .
Ligand Synthesis for Metal Complexes: The trifluoromethyl group and pyridine ring present in N-ethyl-5-(trifluoromethyl)pyridin-2-amine make it suitable for forming chelating ligands in metal complexes, which are used in catalysis and material science .
Key Intermediate for Synthesis: Trifluoromethylpyridines serve as key intermediates in the synthesis of other important compounds, such as herbicides like fluazifop. This highlights the compound’s role in agricultural chemistry .
Eigenschaften
IUPAC Name |
N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-2-12-7-4-3-6(5-13-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEZJBROUSKOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521700 | |
| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
89810-00-4 | |
| Record name | N-Ethyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)




![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)


